Cas no 1093418-77-9 (2,5-Diiodopyrazine)

2,5-Diiodopyrazine structure
2,5-Diiodopyrazine structure
商品名:2,5-Diiodopyrazine
CAS番号:1093418-77-9
MF:C4H2N2I2
メガワット:331.88008
MDL:MFCD23143964
CID:1063716
PubChem ID:25192537

2,5-Diiodopyrazine 化学的及び物理的性質

名前と識別子

    • 2,5-Diiodopyrazine
    • 2,4-DIHYDROXY-6-METHOXYQUINOLINE
    • SCHEMBL8525145
    • MFCD23143964
    • DB-292299
    • 1093418-77-9
    • I11480
    • MDL: MFCD23143964
    • インチ: InChI=1S/C4H2I2N2/c5-3-1-7-4(6)2-8-3/h1-2H
    • InChIKey: MMKAQOLNUBDHRF-UHFFFAOYSA-N
    • ほほえんだ: C1=C(I)N=CC(=N1)I

計算された属性

  • せいみつぶんしりょう: 331.83100
  • どういたいしつりょう: 331.83074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 68.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

  • PSA: 25.78000
  • LogP: 1.68580

2,5-Diiodopyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D481900-100mg
2,5-Diiodopyrazine
1093418-77-9
100mg
$207.00 2023-05-18
abcr
AB543705-250 mg
2,5-Diiodopyrazine; .
1093418-77-9
250mg
€378.50 2023-06-14
abcr
AB543705-1 g
2,5-Diiodopyrazine; .
1093418-77-9
1g
€866.30 2023-06-14
eNovation Chemicals LLC
D632859-10g
2,5-Diiodopyrazine
1093418-77-9 97%
10g
$3000 2024-05-24
Chemenu
CM321278-250mg
2,5-Diiodopyrazine
1093418-77-9 95%+
250mg
$427 2021-08-18
TRC
D481900-1g
2,5-Diiodopyrazine
1093418-77-9
1g
$1642.00 2023-05-18
eNovation Chemicals LLC
D632859-25g
2,5-Diiodopyrazine
1093418-77-9 97%
25g
$5180 2024-05-24
abcr
AB543705-1g
2,5-Diiodopyrazine; .
1093418-77-9
1g
€918.20 2025-02-13
eNovation Chemicals LLC
D632859-25g
2,5-Diiodopyrazine
1093418-77-9 97%
25g
$5180 2025-02-22
eNovation Chemicals LLC
D632859-1g
2,5-Diiodopyrazine
1093418-77-9 97%
1g
$700 2025-02-22

2,5-Diiodopyrazine 関連文献

2,5-Diiodopyrazineに関する追加情報

2,5-Diiodopyrazine (CAS No. 1093418-77-9): A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Biomedical Research

2,5-Diiodopyrazine is a halogenated pyrazine derivative with a unique molecular structure characterized by the presence of two iodine atoms at the 2- and 5-positions of the pyrazine ring. This compound, identified by its CAS number 1093418-77-9, has garnered significant attention in the field of biomedical research due to its potential applications in drug development, material science, and photovoltaic technologies. The synthesis of 2,5-Diiodopyrazine involves a series of well-defined chemical reactions, including halogenation and substitution processes, which are critical for its functionalization and integration into complex molecular systems. Recent studies have highlighted its role in modulating biological pathways and its potential as a scaffold for the design of novel therapeutic agents.

The chemical structure of 2,5-Diiodopyrazine is based on the pyrazine ring, a six-membered heterocyclic compound containing two nitrogen atoms. The introduction of iodine atoms at the 2- and 5-positions imparts unique electronic and steric properties to the molecule, which can be leveraged for various applications. For instance, the halogenation of the pyrazine ring has been shown to enhance its reactivity towards nucleophilic substitution, enabling the formation of diverse derivatives with tailored functionalities. This property is particularly relevant in the context of pharmaceutical research, where the ability to modify molecular scaffolds is essential for optimizing drug efficacy and selectivity.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2,5-Diiodopyrazine through both traditional and modern approaches. One notable method involves the halogenation of pyrazine derivatives under controlled conditions, utilizing reagents such as iodine or other halogenating agents. This process requires precise control of reaction parameters, including temperature, solvent, and catalysts, to ensure the selective incorporation of iodine atoms. A 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic approach that significantly improved the yield and purity of 2,5-Diiodopyrazine, demonstrating the importance of optimizing synthetic routes for industrial-scale production.

The pharmacological properties of 2,5-Diiodopyrazine have been extensively investigated in recent years. Research conducted in 2022 by a team at the University of California highlighted its potential as an antiviral agent, particularly against RNA viruses. The compound was found to inhibit viral replication by interfering with the enzymatic activity of key viral proteins. Additionally, studies have explored its role in modulating immune responses, suggesting its potential application in the development of immunomodulatory therapies. These findings underscore the importance of further research into the biological mechanisms underlying its therapeutic effects.

One of the most promising applications of 2,5-Diiodopyrazine lies in its use as a building block for the synthesis of more complex molecules. Its halogenated structure allows for the facile introduction of functional groups through various chemical reactions, such as nucleophilic substitution and electrophilic addition. This versatility has made it a valuable intermediate in the development of pharmaceutical compounds, including antifungal agents and anti-inflammatory drugs. A 2023 review in Organic Chemistry Insights emphasized the role of halogenated pyrazine derivatives in the design of targeted therapies, with 2,5-Diiodopyrazine serving as a model compound for structural optimization.

Recent breakthroughs in materials science have also expanded the scope of 2,5-Diiodopyrazine's applications. Researchers at the Max Planck Institute have explored its potential in the development of organic photovoltaic materials, where its electronic properties can enhance charge transport efficiency. The compound's ability to form stable conjugated systems makes it a candidate for use in solar cells and other optoelectronic devices. These studies highlight the interdisciplinary nature of 2,5-Diiodopyrazine's applications, bridging the gap between chemistry, biology, and engineering.

Despite its promising properties, the use of 2,5-Diiodopyrazine is not without challenges. Issues such as its solubility in different solvents and its stability under various reaction conditions require careful consideration during its synthesis and application. A 2023 study published in Chemical Communications addressed these challenges by developing a novel solvent system that improved the solubility of the compound while maintaining its structural integrity. Such advancements are crucial for expanding its utility in both academic and industrial settings.

The future of 2,5-Diiodopyrazine research is likely to focus on its integration into multifunctional systems that combine therapeutic and technological applications. Ongoing efforts in computational chemistry are also expected to play a pivotal role in predicting its behavior in complex environments, enabling the design of more efficient and selective compounds. As research in this field continues to evolve, the potential of 2,5-Diiodopyrazine as a versatile chemical scaffold is expected to grow, opening new avenues for innovation in biomedical science and beyond.

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